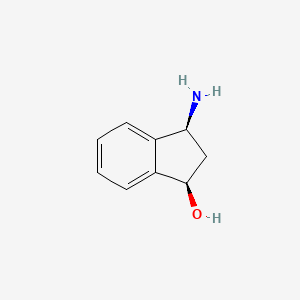![molecular formula C6H7FN2O B11923032 4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a heterocyclic compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol . This compound is characterized by a fused ring system that includes a pyrazole ring and a tetrahydropyran ring, with a fluorine atom attached to the pyrazole ring. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminones with hydrazines in the presence of a catalyst such as iodine . The reaction conditions often require mild temperatures and can be carried out in solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole can be compared with other similar compounds, such as:
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Another fused pyrazole derivative with similar structural features but different substitution patterns.
4,4-Difluoro-1H-pyrazole: A pyrazole derivative with two fluorine atoms, exhibiting different chemical and biological properties.
1,3,5-Trisubstituted pyrazoles: Pyrazole derivatives with various substituents, used in different research and industrial applications.
The uniqueness of this compound lies in its specific fluorine substitution and fused ring structure, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
4-fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole |
InChI |
InChI=1S/C6H7FN2O/c7-5-2-10-3-6-4(5)1-8-9-6/h1,5H,2-3H2,(H,8,9) |
InChI Key |
CGEYVVOUPMVVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CO1)NN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)

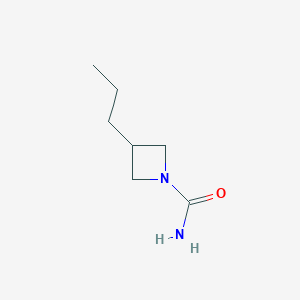
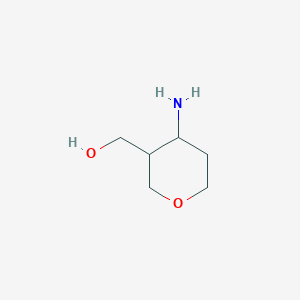
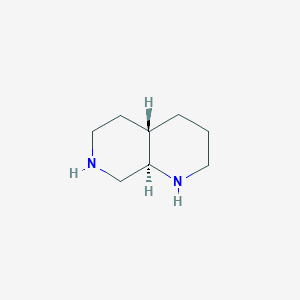
![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)

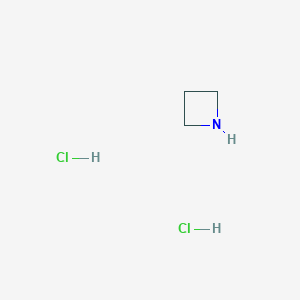
![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)

![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)
